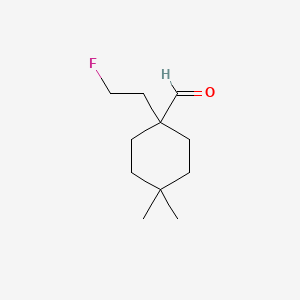
1-(2-Fluoroethyl)-4,4-dimethylcyclohexane-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Fluoroethyl)-4,4-dimethylcyclohexane-1-carbaldehyde is a chemical compound that has garnered interest in various fields of scientific research. This compound features a cyclohexane ring substituted with a fluoroethyl group and a carbaldehyde functional group. The presence of the fluoroethyl group imparts unique chemical properties, making it a valuable compound for various applications.
Métodos De Preparación
The synthesis of 1-(2-Fluoroethyl)-4,4-dimethylcyclohexane-1-carbaldehyde can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction, where a suitable precursor undergoes substitution with a fluoroethyl group. The reaction typically requires an organic solvent and a base to facilitate the substitution process. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields of the desired product .
Industrial production methods often involve the use of automated synthesis techniques to ensure consistency and efficiency. These methods may include the use of microreactors or continuous flow systems, which allow for precise control over reaction parameters and scalability .
Análisis De Reacciones Químicas
1-(2-Fluoroethyl)-4,4-dimethylcyclohexane-1-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The carbaldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbaldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, bases, and catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.
Aplicaciones Científicas De Investigación
1-(2-Fluoroethyl)-4,4-dimethylcyclohexane-1-carbaldehyde has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-(2-Fluoroethyl)-4,4-dimethylcyclohexane-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The fluoroethyl group can participate in various biochemical interactions, influencing the compound’s reactivity and binding affinity. The carbaldehyde group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the modulation of biological pathways .
Comparación Con Compuestos Similares
1-(2-Fluoroethyl)-4,4-dimethylcyclohexane-1-carbaldehyde can be compared with other similar compounds, such as:
1-(2-Fluoroethyl)-cyclopropylmethanamine: This compound features a cyclopropyl ring instead of a cyclohexane ring, leading to different chemical properties and reactivity.
1-(2-Fluoroethyl)-1H-1,2,3-triazole: This compound contains a triazole ring, which imparts unique biological activities and applications.
1-(2-Fluoroethyl)-4-methylbenzenesulfonamide: This compound has a sulfonamide group, making it useful in medicinal chemistry for the development of pharmaceuticals.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both the fluoroethyl and carbaldehyde functional groups, which contribute to its distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H19FO |
|---|---|
Peso molecular |
186.27 g/mol |
Nombre IUPAC |
1-(2-fluoroethyl)-4,4-dimethylcyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C11H19FO/c1-10(2)3-5-11(9-13,6-4-10)7-8-12/h9H,3-8H2,1-2H3 |
Clave InChI |
JSGZKEIHIOHRBI-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC(CC1)(CCF)C=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Bromo-5,6,7,8-tetrahydro-4H-thieno[3,2-C]azepine](/img/structure/B13301043.png)
![1-[(1-methyl-1H-imidazol-2-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13301046.png)
![(2-Methylpentyl)[(2-methylphenyl)methyl]amine](/img/structure/B13301049.png)
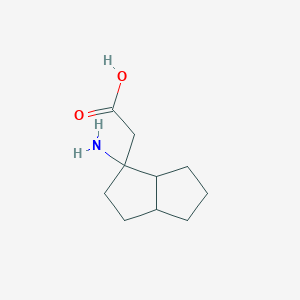
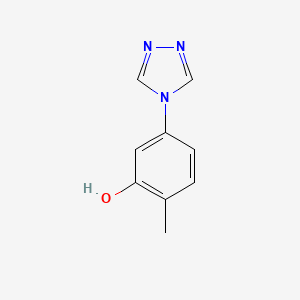
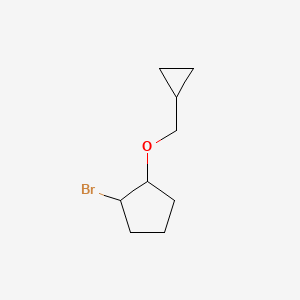
![(Butan-2-yl)[1-(thiophen-2-yl)ethyl]amine](/img/structure/B13301088.png)
![1-(Chloromethyl)spiro[4.5]decane](/img/structure/B13301095.png)
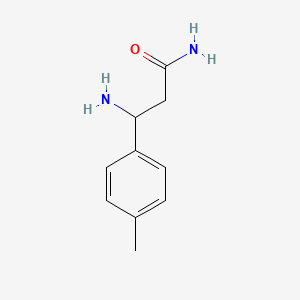
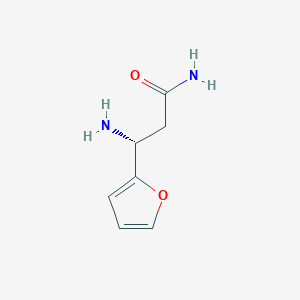
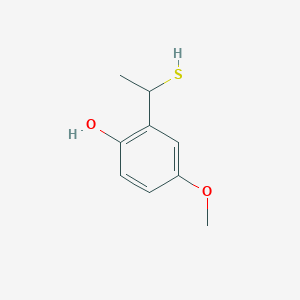
![3-[(2,5-Dimethylphenyl)methoxy]azetidine](/img/structure/B13301113.png)
![4-{[(4-Bromothiophen-2-yl)methyl]amino}pentan-1-ol](/img/structure/B13301128.png)
![4-Chloro-1-[(3-chlorothiophen-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13301135.png)
